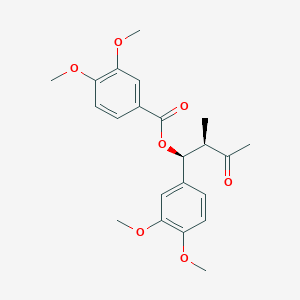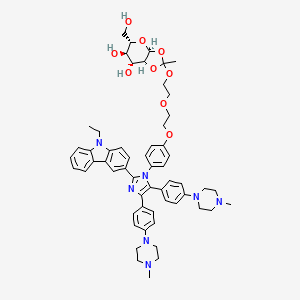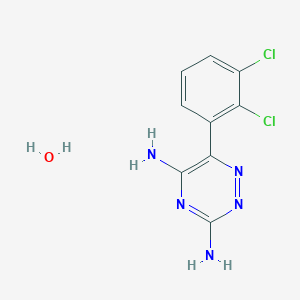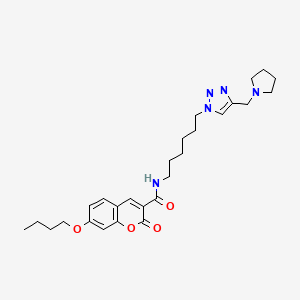
Antileishmanial agent-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antileishmanial agent-16 is a compound that has shown significant potential in the treatment of leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This compound is part of a broader class of antileishmanial agents that are being researched for their efficacy and safety in combating this neglected tropical disease .
Méthodes De Préparation
The synthesis of Antileishmanial agent-16 involves multiple steps, typically starting with the preparation of hydrazine-coupled pyrazole derivatives. These derivatives are synthesized using elemental microanalysis, FTIR, and 1H NMR techniques . The industrial production methods for this compound are still under development, but they generally involve optimizing the reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Antileishmanial agent-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, pyrazole, and other organic solvents. The major products formed from these reactions are typically pyrazole derivatives, which have shown potent antileishmanial activity .
Applications De Recherche Scientifique
Antileishmanial agent-16 has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of pyrazole derivatives. In biology, it has been shown to inhibit the growth of Leishmania parasites effectively. In medicine, it is being researched as a potential treatment for leishmaniasis, with studies showing promising results in both in vitro and in vivo models .
Mécanisme D'action
The mechanism of action of Antileishmanial agent-16 involves the inhibition of key enzymes and pathways in the Leishmania parasite. It targets the pteridine reductase 1 enzyme, which is essential for the parasite’s survival and replication. By inhibiting this enzyme, the compound disrupts the parasite’s metabolic processes, leading to its death .
Comparaison Avec Des Composés Similaires
Antileishmanial agent-16 is unique compared to other similar compounds due to its high efficacy and low toxicity. Similar compounds include miltefosine, amphotericin B, and pentamidine, which are also used to treat leishmaniasis. this compound has shown superior activity in preclinical studies, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C27H37N5O4 |
|---|---|
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
7-butoxy-2-oxo-N-[6-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]hexyl]chromene-3-carboxamide |
InChI |
InChI=1S/C27H37N5O4/c1-2-3-16-35-23-11-10-21-17-24(27(34)36-25(21)18-23)26(33)28-12-6-4-5-7-15-32-20-22(29-30-32)19-31-13-8-9-14-31/h10-11,17-18,20H,2-9,12-16,19H2,1H3,(H,28,33) |
Clé InChI |
XQYUJCAFCYPTOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCCN3C=C(N=N3)CN4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)
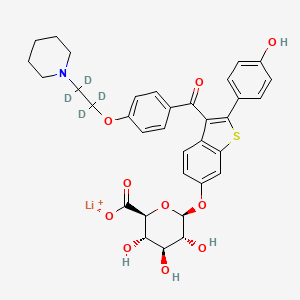
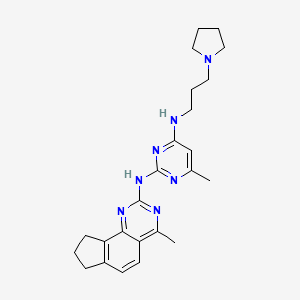
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)

